Enoltasosartan

AT1 receptor antagonism pharmacodynamics receptor occupancy

Enoltasosartan (CAS: 159237-67-9), also known as SC-52458 in early clinical development, is a non-peptide angiotensin II (AngII) type 1 (AT1) receptor antagonist that functions as the primary active metabolite responsible for the prolonged duration of action of its parent prodrug, tasosartan. Unlike typical ARBs that exhibit immediate receptor blockade, enoltasosartan demonstrates a delayed-onset but sustained pharmacodynamic profile characterized by exceptionally high and tight plasma protein binding that critically modulates its receptor interaction kinetics.

Molecular Formula C23H19N7O2
Molecular Weight 425.4 g/mol
CAS No. 159237-67-9
Cat. No. B12386791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoltasosartan
CAS159237-67-9
Molecular FormulaC23H19N7O2
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O
InChIInChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29)
InChIKeyYROKAAIPBSCMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enoltasosartan (CAS 159237-67-9) Procurement Guide: An Active Metabolite of Tasosartan with Distinct Pharmacodynamic Profile for AT1 Receptor Antagonism Research


Enoltasosartan (CAS: 159237-67-9), also known as SC-52458 in early clinical development, is a non-peptide angiotensin II (AngII) type 1 (AT1) receptor antagonist that functions as the primary active metabolite responsible for the prolonged duration of action of its parent prodrug, tasosartan [1]. Unlike typical ARBs that exhibit immediate receptor blockade, enoltasosartan demonstrates a delayed-onset but sustained pharmacodynamic profile characterized by exceptionally high and tight plasma protein binding that critically modulates its receptor interaction kinetics [2]. The compound possesses the molecular formula C23H19N7O2 with a molecular weight of 425.44 g/mol and features a distinctive enol group at the 5-position of the pyrido[2,3-d]pyrimidin-7-one core, a structural attribute that distinguishes it from the parent tasosartan (which lacks the 5-hydroxy group) and contributes to its unique binding characteristics .

Enoltasosartan (SC-52458) Procurement Rationale: Why Other ARBs Cannot Replicate Its Metabolite-Driven Sustained AT1 Receptor Blockade


Scientific substitution of enoltasosartan with other angiotensin II receptor blockers (ARBs) or even its parent compound tasosartan is fundamentally unsupported due to its distinctive pharmacokinetic-pharmacodynamic relationship governed by protein binding. Unlike conventional ARBs such as losartan or valsartan that exhibit rapid receptor association and predictable dose-response relationships, enoltasosartan's AT1 antagonistic effect is markedly delayed and attenuated in the presence of plasma proteins, resulting in a unique biphasic blockade profile when administered as part of the tasosartan/enoltasosartan system [1]. Direct comparative studies demonstrate that while tasosartan produces immediate receptor blockade reaching 80% within 1-2 hours, enoltasosartan's antagonism develops gradually and plateaus at only 60-70% despite intravenous administration and high plasma concentrations . Furthermore, the parent tasosartan has been withdrawn from clinical development, rendering enoltasosartan the sole accessible compound for investigating this specific metabolite-driven mechanism of AT1 antagonism characterized by slow receptor association kinetics and prolonged carrier dissociation .

Enoltasosartan (159237-67-9) Differential Evidence Guide: Quantitative Head-to-Head Comparisons with Tasosartan and Other ARBs for Scientific Procurement Decisions


Enoltasosartan vs. Tasosartan: Delayed In Vivo AT1 Receptor Blockade Kinetics Despite Higher Plasma Exposure

In a randomized, double-blind, three-period crossover study in 12 healthy subjects, enoltasosartan (2.5 mg intravenous) produced markedly delayed AT1 receptor blockade compared to its parent compound tasosartan (50 mg i.v. and 100 mg oral). Tasosartan achieved 80% AT1 receptor blockade at 1-2 hours post-dose and maintained 40% blockade at 32 hours [1]. In direct contrast, enoltasosartan's blockade was significantly delayed and barely reached 60-70% despite i.v. administration that produced high plasma concentrations . The ex vivo radioreceptor assay confirmed that tasosartan blockade was estimated at 90% at 2 hours and 20% at 32 hours, while enoltasosartan's blockade developed with substantially slower kinetics [1].

AT1 receptor antagonism pharmacodynamics receptor occupancy angiotensin II challenge

Enoltasosartan vs. Tasosartan: Differential Ex Vivo Receptor Binding Affinity Modulation by Plasma Proteins

Ex vivo AngII radioreceptor assays revealed a fundamental mechanistic distinction: enoltasosartan's AT1 antagonistic effect was markedly influenced by the presence of plasma proteins, leading to both a decreased affinity for the receptor and a slower receptor association rate compared to tasosartan [1]. This protein-binding interference explains why enoltasosartan exhibits a delayed in vivo blockade effect despite adequate plasma concentrations, with high and tight protein binding and a slow dissociation process from the carrier contributing to its prolonged but blunted pharmacodynamic profile [2]. The delayed in vitro blockade effect was specifically attributed to plasma protein-mediated reduction in apparent receptor affinity and association kinetics [1].

AT1 receptor binding plasma protein binding receptor association kinetics ex vivo radioreceptor assay

Enoltasosartan (SC-52458) Human Pharmacodynamics: Quantified Blood Pressure Response Inhibition to Angiotensin II Challenge

In a randomized, single-blind, placebo-controlled study in healthy male volunteers, enoltasosartan (SC-52458) at the 200 mg oral dose produced a significant reduction in diastolic blood pressure response to exogenous angiotensin II challenges [1]. The diastolic BP response decreased from a baseline of 30.3 mmHg to 2.6 mmHg at 1 hour post-dose (8.3% of baseline response), to 10.1 mmHg at 4 hours (35.4% of baseline), and to 17.5 mmHg at 10 hours (58.7% of baseline) [2]. This demonstrates a rapid-onset inhibition of the renin-angiotensin system with sustained activity for ≥10 hours following oral administration [1]. Pharmacokinetics were linear over the dose range of 10-150 mg, with a half-life (t1/2) of 1.14-2.39 hours [2].

angiotensin II challenge blood pressure response AT1 receptor antagonism human pharmacodynamics

Enoltasosartan (SC-52458) In Vivo Antihypertensive Efficacy: Dog Renal Hypertension Model Comparison with ACE Inhibitor Lisinopril

In conscious dogs with 2 kidney/1 clip renal hypertension, SC-52458 (enoltasosartan) demonstrated antihypertensive efficacy comparable to the angiotensin-converting enzyme (ACE) inhibitor lisinopril [1]. In normotensive conscious dogs, a single oral dose of SC-52458 at 30 mg/kg blocked the pressor response to angiotensin II (50 ng/kg i.v.) with maximal inhibition of 91% observed at 2 hours post-dosing [2]. After 24 hours, the AngII pressor response remained inhibited by 35%, and SC-52458 was still measurable in plasma, confirming sustained AT1 receptor blockade in vivo [1].

renal hypertension mean arterial pressure antihypertensive efficacy preclinical model

Enoltasosartan Structural Distinction: Enol Metabolite Bypasses Oral Bioavailability Limitations of Di-Acidic ARBs

Enoltasosartan is the enol metabolite of tasosartan, characterized by an additional 5-hydroxy group on the pyrido[2,3-d]pyrimidin-7-one core that introduces a second acidic functionality [1]. According to established SAR principles for angiotensin II antagonists, a second acidic group can improve receptor binding activity but typically decreases in vivo activity after oral dosing due to reduced absorption . However, because enoltasosartan is generated metabolically from tasosartan rather than administered directly, this SAR limitation is bypassed—the compound achieves improved AT1 receptor binding through its enol group while circumventing the oral bioavailability penalty associated with di-acidic ARB compounds [1].

structure-activity relationship enol metabolite oral bioavailability AT1 receptor binding

Enoltasosartan (159237-67-9) Optimal Research Applications: Evidence-Based Selection Scenarios for ARB Metabolite Pharmacology and Protein-Binding Studies


Investigating Plasma Protein Binding as a Modulator of AT1 Receptor Antagonist Pharmacodynamics

Enoltasosartan is uniquely suited for ex vivo and in vitro studies examining how plasma protein binding confounds AT1 receptor antagonism measurements [1]. Its AT1 antagonistic effect is markedly influenced by the presence of plasma proteins, leading to decreased apparent receptor affinity and slower receptor association rates compared to tasosartan [2]. This property makes it an ideal tool for dissecting the contribution of protein binding to observed discrepancies between in vitro potency and in vivo efficacy in ARB pharmacology. Researchers studying the 'protein shift' phenomenon in receptor binding assays will find enoltasosartan provides a robust positive control for high-sensitivity protein binding effects.

Metabolite-Activated Prodrug Pharmacophore Modeling and PK/PD Dissection

The tasosartan-enoltasosartan system serves as a prototypical model for investigating how a pharmacologically active metabolite extends the duration of action of a parent prodrug [1]. Quantitative data from the head-to-head crossover study demonstrate that enoltasosartan contributes the delayed, sustained component of AT1 blockade (60-70% peak effect, slow onset) while tasosartan provides the rapid early blockade (80% at 1-2 hours) [2]. This temporal separation of pharmacodynamic contributions enables precise experimental dissection of immediate-release versus sustained-release components in ARB therapy, with direct applicability to PBPK modeling and metabolite-driven pharmacology studies.

Angiotensin II Challenge Assay Standardization and Positive Control Studies

With well-characterized human pharmacodynamic data from the AngII challenge model, enoltasosartan provides a validated reference compound for standardizing ex vivo and in vivo AngII challenge assays [1]. The established dose-response parameters—200 mg oral dose reducing diastolic BP response to 8.3% of baseline at 1 hour and 58.7% at 10 hours—offer reproducible benchmarks for calibrating assay sensitivity and validating experimental protocols [2]. This quantitative dataset enables researchers to use enoltasosartan as a positive control when evaluating novel ARB candidates or when establishing AngII challenge methodologies in new experimental systems.

Preclinical Hypertension Model Studies Requiring Validated ARB with Defined In Vivo Efficacy

For translational cardiovascular research employing the 2 kidney/1 clip renal hypertension model in dogs, enoltasosartan offers a validated ARB tool with established antihypertensive efficacy equivalent to lisinopril and characterized AngII pressor response inhibition [1]. The compound's sustained receptor blockade (91% maximal inhibition at 2 hours, 35% inhibition persisting at 24 hours) provides a defined temporal efficacy window for experimental designs requiring predictable ARB-mediated blood pressure reduction [2]. This makes it suitable for combination therapy studies, biomarker validation, and investigations of renal protection mechanisms in angiotensin-dependent hypertension.

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